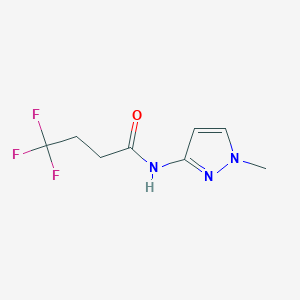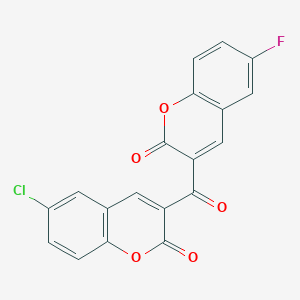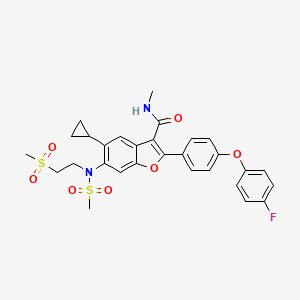
4,4,4-trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide is a chemical compound that belongs to the class of trifluoromethylated pyrazoles. This compound is characterized by the presence of a trifluoromethyl group and a pyrazole ring, which are known for their significant roles in medicinal chemistry and material science. The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making this compound a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide typically involves the following steps:
Condensation Reaction: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The intermediate product undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid-capturer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of cost-effective raw materials, moderate reaction conditions, and efficient purification techniques ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
4,4,4-Trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
- 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid
- Ethyl 4,4,4-trifluoroacetoacetate
Uniqueness
4,4,4-Trifluoro-N-(1-methyl-1H-pyrazol-3-yl)butanamide stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring, which imparts enhanced lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10F3N3O |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(1-methylpyrazol-3-yl)butanamide |
InChI |
InChI=1S/C8H10F3N3O/c1-14-5-3-6(13-14)12-7(15)2-4-8(9,10)11/h3,5H,2,4H2,1H3,(H,12,13,15) |
InChI Key |
HDAFKPLFQVCMSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227691.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12227692.png)
![5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol](/img/structure/B12227698.png)

![[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12227701.png)
![6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12227704.png)
![2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227708.png)
![17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12227709.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B12227719.png)
![1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12227726.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12227736.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine](/img/structure/B12227739.png)
![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227744.png)

